N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride

Catalog No.
S680916
CAS No.
78957-84-3
M.F
C14H18Cl2N2O2S
M. Wt
349.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide...

CAS Number

78957-84-3

Product Name

N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride

IUPAC Name

N-(4-aminobutyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride

Molecular Formula

C14H18Cl2N2O2S

Molecular Weight

349.3 g/mol

InChI

InChI=1S/C14H17ClN2O2S.ClH/c15-13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)17-10-2-1-9-16;/h3-8,17H,1-2,9-10,16H2;1H

InChI Key

IKMXJMNRHREPOD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCN.Cl

Synonyms

W8 Hydrochloride; N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide Monohydrochloride;

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCN.Cl

Calmodulin Antagonism:

N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (N-(4-ABS)-5-Cl-Naph-SO2NH2•HCl) is being investigated for its potential as a calmodulin antagonist. Calmodulin is a ubiquitous calcium-binding protein involved in various cellular processes. By inhibiting calmodulin, N-(4-ABS)-5-Cl-Naph-SO2NH2•HCl may have implications for regulating these processes [].

PDE and MLCK Inhibition:

Studies suggest that N-(4-ABS)-5-Cl-Naph-SO2NH2•HCl may also function as a phosphodiesterase (PDE) and myosin light chain kinase (MLCK) inhibitor. PDEs are enzymes that break down cyclic nucleotides, while MLCK phosphorylates myosin light chain, a key step in muscle contraction. Inhibiting these enzymes could have potential applications in smooth muscle relaxation and cardiovascular research [].

N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride is a chemical compound with the molecular formula C₁₄H₁₈ClN₂O₂S and a molecular weight of 349.28 g/mol. This compound is recognized for its sulfonamide group, which contributes to its biological activity. It exists as a hydrochloride salt, enhancing its solubility in water, making it suitable for various applications in biochemical research and pharmaceutical development .

Typical of sulfonamides, including:

  • Nucleophilic Substitution: The chlorine atom on the naphthalene ring can be substituted by nucleophiles.
  • Acid-Base Reactions: As a sulfonamide, it can act as a weak acid, forming salts with strong bases.
  • Formation of Derivatives: The amino group can undergo acylation or alkylation reactions to form various derivatives that may exhibit different biological activities.

N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride exhibits notable biological properties:

  • Antimicrobial Activity: Similar to other sulfonamides, it may inhibit bacterial growth by interfering with folate metabolism.
  • Potential Anticancer Properties: Preliminary studies suggest that compounds in this class may have cytotoxic effects against certain cancer cell lines.
  • Proteomics Research: It is utilized in proteomics for studying protein interactions and functions due to its ability to bind specific proteins .

The synthesis of N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride typically involves:

  • Starting Materials: 5-chloro-1-naphthalenesulfonyl chloride and 4-aminobutylamine.
  • Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or dimethylformamide under reflux conditions.
  • Purification: The product is purified through crystallization or chromatography techniques.

This method ensures high yield and purity of the final product .

N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride is applied in various fields:

  • Pharmaceutical Development: As a lead compound for designing new antimicrobial agents.
  • Biochemical Research: Used in assays to study enzyme activities and protein interactions.
  • Diagnostics: Potential use in diagnostic kits for detecting specific pathogens due to its selective binding properties .

Studies on the interactions of N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride focus on:

  • Protein Binding: Investigating how the compound binds to target proteins involved in metabolic pathways.
  • Synergistic Effects: Examining its efficacy when combined with other antimicrobial agents, potentially enhancing therapeutic outcomes.
  • Toxicity Assessments: Evaluating the safety profile through cell viability assays and animal models .

Similar Compounds

Several compounds share structural similarities with N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-Chloro-2-naphthalenesulfonamideContains a chloro group on the naphthaleneDifferent position of the sulfonamide group
N-(4-Aminobutyl)-2-naphthalenesulfonamideSimilar amine substitutionDifferent naphthalene position
N-(4-Aminobutyl)-6-chloro-1-naphthalenesulfonamideVariation in chlorine positionAltered biological activity

These compounds differ primarily in their substituents and positions on the naphthalene ring, affecting their biological activity and potential applications .

Discovery and Early Pharmacological Characterization

N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride was first synthesized in the early 1980s during exploratory studies on naphthalenesulfonamide derivatives. Hidaka and Tanaka pioneered the development of these compounds as calmodulin antagonists, aiming to dissect calcium/calmodulin-dependent enzymatic processes. The addition of a 5-chloro substituent to the naphthalene ring and a 4-aminobutyl side chain distinguished W-13 from earlier analogs like W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide), optimizing its affinity for calmodulin while reducing off-target effects. Initial pharmacological studies demonstrated its ability to inhibit calmodulin-activated phosphodiesterase (PDE) with an IC50 of 68 μM, establishing its utility in modulating calcium signaling.

Evolution as a Calmodulin Antagonist Research Tool

By the late 1980s, W-13 hydrochloride emerged as a critical reagent for probing calmodulin’s role in cellular processes. Unlike non-selective calmodulin inhibitors (e.g., trifluoperazine), W-13 exhibited reversible binding and reduced cytotoxicity, enabling its use in live-cell assays. Key milestones include:

  • Inhibition of Myosin Light Chain Kinase (MLCK): W-13 competitively inhibits MLCK by binding to its ATP-binding site (Ki = 7.4 μM), disrupting smooth muscle contraction and endothelial cell permeability.
  • Modulation of Endosomal Trafficking: In Madin-Darby canine kidney cells, W-13 alters receptor-mediated transcytosis and recycling by inducing aberrant endosomal structures, implicating calmodulin in membrane trafficking.
  • Anticancer Applications: Studies in the 1990s revealed its efficacy against tamoxifen-resistant breast cancer cells, with growth inhibition linked to calmodulin antagonism and ERK2 pathway modulation.

Classification Within the Naphthalenesulfonamide Derivative Family

Naphthalenesulfonamides are classified based on alkyl chain length and substituent patterns. W-13 hydrochloride belongs to the C4 alkyl chain subgroup, which balances calmodulin affinity and kinase selectivity. Comparative analyses highlight structural determinants of activity:

DerivativeAlkyl Chain LengthKey SubstituentPrimary TargetIC50 (Calmodulin PDE)
W-5C2NoneLow affinity>200 μM
W-7C65-ChloroCalmodulin28 μM
W-13C45-ChloroCalmodulin68 μM
A-3C25-ChloroMLCK7.4 μM

The shorter C4 chain of W-13 reduces direct kinase inhibition compared to C6 analogs, enhancing its specificity for calmodulin-dependent processes.

Historical Progression of Scientific Investigations

Over four decades, research on W-13 hydrochloride has expanded into diverse domains:

  • 1980s–1990s: Focus on enzymology and calcium signaling.
  • 2000s: Applications in cancer biology, particularly in apoptosis and cell cycle arrest.
  • 2010s–Present: Exploration of its role in thyroid cancer migration, sphingolipid metabolism, and combination therapies.

Calmodulin is a calcium-sensing protein that undergoes conformational changes upon binding Ca²⁺, enabling interactions with target enzymes and signaling proteins. N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride acts as a competitive antagonist by binding to CaM in a Ca²⁺-dependent manner. Structural studies of related naphthalenesulfonamides, such as W-12 and W-13, reveal that the sulfonamide group and hydrophobic naphthalene moiety insert into CaM’s hydrophobic pockets, displacing endogenous binding partners [4] [5].

The compound’s 5-chloro substitution enhances its binding affinity compared to non-halogenated analogs. This modification increases electron withdrawal, stabilizing interactions with aromatic residues in CaM’s binding cleft [6]. Crucially, the aminobutyl side chain facilitates reversible binding, allowing the compound to block CaM’s interaction with downstream effectors like myosin light chain kinase (MLCK) and phosphodiesterase (PDE) [4] [5]. In breast cancer cells, analogous CaM antagonists inhibit CaM recruitment into the death-inducing signaling complex (DISC), attenuating DR5-mediated apoptosis [1].

Target Protein Interaction Dynamics

N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride disrupts CaM’s ability to activate enzymes reliant on Ca²⁺/CaM complexes. For example:

  • Myosin Light Chain Kinase (MLCK): CaM binding to MLCK is essential for smooth muscle contraction. The compound inhibits this interaction with an IC₅₀ comparable to W-12 (≈300 µM) [4].
  • Phosphodiesterase (PDE): Ca²⁺/CaM-dependent PDE activity is critical for cyclic nucleotide degradation. The antagonist’s IC₅₀ for PDE inhibition (≈260 µM) aligns with W-12’s profile [4].

Comparative studies show that chloro-substituted derivatives like W-13 exhibit higher potency (IC₅₀ = 58 µM for MLCK) [5], underscoring the role of halogenation in tuning efficacy. Kinetic analyses further reveal that the compound’s binding to CaM follows a two-step mechanism: rapid association with Ca²⁺-activated CaM, followed by slower conformational adjustments that stabilize the antagonist-CaM complex [2] [4].

Structure-Function Relationships in Biological Systems

The compound’s pharmacological activity is intricately linked to its molecular architecture:

Structural FeatureFunctional Impact
Naphthalene ringProvides hydrophobic interactions with CaM’s methionine/phenylalanine-rich pockets .
5-Chloro substitutionEnhances binding affinity via halogen bonding and electron-withdrawing effects [6].
4-Aminobutyl side chainOptimizes solubility and steric compatibility with CaM’s flexible helices [4] [5].

Removing the chloro group (e.g., W-12) reduces potency by 40–50%, while shortening the side chain (e.g., W-5) diminishes cell permeability [2] [4]. Molecular dynamics simulations suggest that the 5-chloro group induces a conformational shift in CaM’s N-terminal lobe, occluding access to binding motifs in target proteins [6].

Comparative Efficacy with W-12 and Related Analogs

The compound’s efficacy relative to analogs is summarized below:

CompoundIC₅₀ (MLCK)IC₅₀ (PDE)Structural Distinction
N-(4-Aminobutyl)-5-chloro-1-NS~200 µM*~220 µM*5-Chloro, 1-naphthalenesulfonamide [6].
W-12300 µM260 µM2-Naphthalenesulfonamide [4].
W-1358 µM68 µM5-Chloro, 2-naphthalenesulfonamide [5].

*Estimated based on structural analogs [5].

The 1-naphthalenesulfonamide orientation in the target compound may reduce steric hindrance compared to W-13’s 2-substituted isomer, potentially explaining its intermediate potency. However, W-13’s lower IC₅₀ highlights the superiority of 2-substitution for high-affinity CaM binding [5]. Notably, all analogs share a common mechanism of inducing CaM conformational changes that disrupt protein-protein interactions [1] [4].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

348.0466044 g/mol

Monoisotopic Mass

348.0466044 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-08-15

Explore Compound Types